molecular formula C17H19N3O5S B13370206 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-hydroxy-5-methoxypyridine-2-carboxamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-hydroxy-5-methoxypyridine-2-carboxamide

Cat. No.: B13370206
M. Wt: 377.4 g/mol
InChI Key: RVZLNVBJNVBKHN-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves multiple steps. One common method involves the reaction of 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide with 5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid under specific conditions . The reaction typically requires the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like N,N-dimethylpyridin-4-amine (DMAP) in a solvent such as tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinane derivatives and pyridinecarboxamide analogs. Examples are:

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydro-2-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-methoxy-4-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C17H19N3O5S/c1-25-16-11-18-14(10-15(16)21)17(22)19-12-4-6-13(7-5-12)20-8-2-3-9-26(20,23)24/h4-7,10-11H,2-3,8-9H2,1H3,(H,18,21)(H,19,22)

InChI Key

RVZLNVBJNVBKHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CNC(=CC1=O)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O

Origin of Product

United States

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